molecular formula C17H16INO3 B15173218 N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide CAS No. 918658-34-1

N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide

Cat. No.: B15173218
CAS No.: 918658-34-1
M. Wt: 409.22 g/mol
InChI Key: BRYHZZCODWYNKJ-UHFFFAOYSA-N
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Description

N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide is a synthetic benzamide derivative provided as a high-purity compound for research applications. This specialized small molecule features a benzamide core linked to a 3-iodo-4-methoxyphenyl ring system through a 2-oxopropyl spacer, creating a unique structural motif for chemical biology and drug discovery research. Benzamide derivatives represent a privileged scaffold in medicinal chemistry with demonstrated utility across multiple therapeutic areas, frequently serving as key intermediates in the development of enzyme inhibitors and receptor modulators . The distinctive molecular architecture of this compound, particularly the incorporation of an iodine atom at the meta-position of the phenyl ring, provides strategic opportunities for further synthetic elaboration through metal-catalyzed cross-coupling reactions, facilitating the creation of diverse chemical libraries for structure-activity relationship studies. The methoxy group at the para-position may influence the compound's electronic properties and metabolic stability, while the 2-oxopropyl linker offers conformational flexibility for optimal target engagement. Researchers investigating kinase inhibition pathways may find this compound of particular interest, as related benzamide derivatives have shown potential as inhibitors of kinesin spindle protein (KSP) and other enzymatically catalyzed reactions relevant to cell proliferation . This product is intended for research purposes in chemical biology, hit-to-lead optimization, and mechanism of action studies. For Research Use Only. Not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct appropriate safety assessments prior to use.

Properties

CAS No.

918658-34-1

Molecular Formula

C17H16INO3

Molecular Weight

409.22 g/mol

IUPAC Name

N-[1-(3-iodo-4-methoxyphenyl)-2-oxopropyl]benzamide

InChI

InChI=1S/C17H16INO3/c1-11(20)16(13-8-9-15(22-2)14(18)10-13)19-17(21)12-6-4-3-5-7-12/h3-10,16H,1-2H3,(H,19,21)

InChI Key

BRYHZZCODWYNKJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)OC)I)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base.

    Formation of the Propyl Chain: The propyl chain is introduced through a Friedel-Crafts acylation reaction using propionyl chloride and a Lewis acid catalyst like aluminum chloride.

    Benzamide Formation: The final step involves the formation of the benzamide moiety through the reaction of the intermediate with benzoyl chloride in the presence of a base such as pyridine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming new carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide involves its interaction with specific molecular targets. The iodo group can form halogen bonds with amino acid residues in proteins, while the benzamide moiety can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Features
N-[1-(3-Iodo-4-methoxyphenyl)-2-oxopropyl]benzamide (Target) 3-Iodo-4-methoxyphenyl, 2-oxopropyl C17H16INO3* ~433.2 Iodo substituent enhances steric/electronic effects; potential radiolabeling utility
N-(2-((4-Chlorobenzyl)amino)-1-(4-methoxyphenyl)-2-oxoethyl)-4-methyl-N-propylbenzamide 4-Chlorobenzyl, 4-methoxyphenyl, methyl, propyl C27H29ClN2O3 464.983 Chloro substituent increases hydrophobicity; TLC polarity: 0.7 (70:30 EtOAc/pet. ether)
N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide 4-Ethoxyphenyl, hydroxy-phenylpropan-2-yl C28H31N2O4 ~471.57 Ethoxy group increases bulk; stereochemistry may influence bioactivity
4-[[1-[[(2-Methoxyphenyl)amino]carbonyl]-2-oxopropyl]azo]-N-[4-...]benzamide Azo groups, 2-methoxyphenyl C35H33N7O7 663.68 Azo linkages enable conjugation applications; higher MW due to extended structure

*Estimated based on structural analysis.

Physicochemical Properties

  • Melting Points: Target Compound: Not reported, but iodine’s bulk may lower melting point compared to chloro analogs. : Melting point = 142.9–143.4°C, typical for crystalline benzamides with chloro substituents.
  • Polarity :
    • : Polarity coefficient = 0.7 (70:30 EtOAc/pet. ether), indicating moderate hydrophilicity.
    • Target Compound: Expected higher polarity due to iodine’s polarizability and methoxy group.

Key Research Findings

Synthetic Efficiency : Multicomponent reactions (e.g., ) offer moderate yields (~65%), while conventional condensation methods () may require optimization for iodine-containing intermediates.

Substituent Effects :

  • Iodo vs. Chloro: Iodo increases molecular weight by ~30 g/mol compared to chloro analogs, impacting pharmacokinetics.
  • Methoxy vs. Ethoxy: Ethoxy groups in enhance steric hindrance but reduce solubility.

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